REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:15](=O)[CH2:14][CH2:13][N:6]3[C:7]=2[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].[NH4+].[Cl-].C[Si](Cl)(C)C.[Na+].[I-].C([O-])(O)=O.[Na+].S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CC#N.CCOC(C)=O>[CH3:22][O:21][C:19](=[O:20])[CH2:18][CH:15]1[C:5]2=[CH:4][C:3]3[C:2]([Br:1])=[CH:10][C:9]([O:11][CH3:12])=[CH:8][C:7]=3[N:6]2[CH2:13][CH2:14]1 |f:2.3,5.6,7.8,9.10.11|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=2C=C3N(C2C=C(C1)OC)CCC3=O
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Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
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Name
|
Zn Cu
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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the suspension was filtered through abed of Celite
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Type
|
WASH
|
Details
|
The organic phase was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (1:1 EtOAc/hexane)
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Type
|
DISSOLUTION
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Details
|
the resulting intermediate was dissolved in CH3CN (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1CCN2C1=CC=1C(=CC(=CC21)OC)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |